c(RGDfMeF)
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Overview
Description
The compound C(RGDfMeF) is a cyclic pentapeptide that contains the amino acids arginine, glycine, aspartic acid, phenylalanine, and methionine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and signaling. The RGD sequence (arginine-glycine-aspartic acid) is a common motif found in many proteins that interact with integrins, making C(RGDfMeF) a valuable tool in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C(RGDfMeF) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid to a resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the linear peptide, cyclization is achieved by removing the protecting groups and cleaving the peptide from the resin under acidic conditions .
Industrial Production Methods
Industrial production of C(RGDfMeF) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product, ensuring its high purity and quality for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
C(RGDfMeF) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes or biotinylation reagents.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Labeled peptides with fluorescent or biotin tags.
Scientific Research Applications
C(RGDfMeF) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigates cell adhesion, migration, and signaling pathways involving integrin receptors.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting tumor cells and inhibiting angiogenesis.
Mechanism of Action
C(RGDfMeF) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This binding inhibits the interaction between integrins and their natural ligands, such as fibronectin and vitronectin, thereby disrupting cell adhesion and migration. The inhibition of integrin signaling pathways can lead to reduced angiogenesis and tumor growth, making C(RGDfMeF) a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Cilengitide (EMD 121974): A cyclic pentapeptide with a similar RGD motif, used in clinical trials for cancer therapy.
C(RGDfK): Another cyclic peptide with a lysine residue, used for targeting integrin receptors in imaging and therapeutic applications.
Uniqueness
C(RGDfMeF) is unique due to the presence of methionine and phenylalanine residues, which may confer distinct binding properties and biological activities compared to other RGD-containing peptides. Its specific sequence and structure make it a valuable tool for studying integrin-mediated processes and developing targeted therapies .
Properties
Molecular Formula |
C31H40N8O7 |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C31H40N8O7/c1-39-24(16-20-11-6-3-7-12-20)29(45)37-21(13-8-14-34-31(32)33)27(43)35-18-25(40)36-22(17-26(41)42)28(44)38-23(30(39)46)15-19-9-4-2-5-10-19/h2-7,9-12,21-24H,8,13-18H2,1H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 |
InChI Key |
ZILGGGDRKNJYPR-XQUALCHDSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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